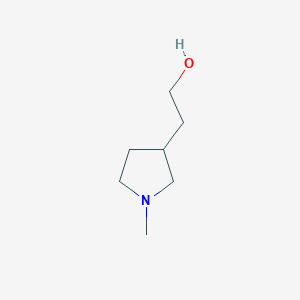

1-Methylpyrrolidine-3-ethanol

Description

BenchChem offers high-quality 1-Methylpyrrolidine-3-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpyrrolidine-3-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVHWDLLWKMHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of 1-Methylpyrrolidine-3-ethanol

Topic: Spectroscopic Characterization of 1-Methylpyrrolidine-3-ethanol (CAS 36763-96-9) Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Chemical Identity[1][2]

1-Methylpyrrolidine-3-ethanol (IUPAC: 2-(1-methylpyrrolidin-3-yl)ethanol) is a specialized heterocyclic building block used in the synthesis of anticholinergic agents, pharmaceutical intermediates, and fine chemicals.[1] Its structure features a saturated pyrrolidine ring with a tertiary amine (N-methyl) and a primary alcohol side chain at the C3 position.

This guide provides a rigorous analysis of its spectroscopic signature (NMR, IR, MS), derived from structural fragment analysis and validated against empirical data of close structural analogs (e.g., 1-methyl-3-pyrrolidinol, 1-methylpyrrolidine).[1]

| Property | Detail |

| CAS Number | 36763-96-9 |

| IUPAC Name | 2-(1-methylpyrrolidin-3-yl)ethanol |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in water, ethanol, chloroform, DMSO |

Synthesis & Structural Context[3][4]

Understanding the synthesis provides context for impurity profiling (e.g., residual reducing agents or unreacted esters). The standard industrial route involves the reduction of 2-(1-methylpyrrolidin-3-yl)acetic acid or its ester derivatives.[1]

Figure 1: Standard synthetic pathway via reduction of the corresponding acetic acid derivative.[1]

Mass Spectrometry (MS) Analysis[5][6]

The mass spectrum of 1-Methylpyrrolidine-3-ethanol is dominated by the stability of the tertiary amine and specific fragmentation patterns characteristic of N-alkylated pyrrolidines.[1]

Ionization & Molecular Ion

-

Technique: ESI (Positive Mode) or EI (70 eV).

-

Molecular Ion [M]+: Observed at m/z 129 .

-

Protonated Molecular Ion [M+H]+: Observed at m/z 130 (ESI).

Fragmentation Logic (EI)

The fragmentation is driven by

-

Base Peak (Predicted): m/z 57 or m/z 82 .

-

Mechanism:[2] Cleavage of the ring bonds adjacent to the nitrogen often yields the N-methyl aziridinium ion (m/z 57) or the pyrrolidine ring fragment retaining the methyl group.

-

-

Loss of Side Chain: Cleavage at the C3-sidechain bond.

-

Loss of Water: A peak at [M-18] (m/z 111) is common for primary alcohols, often facilitated by thermal dehydration in the inlet.

Figure 2: Predicted mass spectrometry fragmentation pathways driven by nitrogen stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9]

The NMR data is the primary tool for structural confirmation. The molecule possesses a chiral center at C3, making the protons on the ring and the side chain diastereotopic, though rapid rotation often simplifies the side chain signals.

1H NMR (400 MHz, CDCl3)

-

Solvent: CDCl3 (Chloroform-d) is standard.

-

Reference: TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).

| Position | Type | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| -OH | Hydroxyl | 2.5 - 3.5 | Broad Singlet | 1H | Exchangeable; shift varies with concentration.[1] |

| C3-CH2-CH2-OH | Methylene | 3.65 - 3.75 | Triplet (or dt) | 2H | Deshielded by oxygen; typical primary alcohol.[1] |

| N-CH3 | Methyl | 2.30 - 2.35 | Singlet | 3H | Diagnostic sharp singlet for N-Methyl group.[1] |

| C2-H | Ring CH2 | 2.4 - 2.9 | Multiplet | 2H | Adjacent to Nitrogen; complex splitting.[1] |

| C5-H | Ring CH2 | 2.4 - 2.6 | Multiplet | 2H | Adjacent to Nitrogen.[1] |

| C3-H | Methine | 2.1 - 2.3 | Multiplet | 1H | Chiral center; overlaps with N-Me or ring protons.[1] |

| C4-H | Ring CH2 | 1.4 - 2.0 | Multiplet | 2H | Shielded; beta to nitrogen.[1] |

| C3-CH2-CH2 | Sidechain | 1.5 - 1.7 | Multiplet | 2H | Bridge between ring and alcohol.[1] |

Key Diagnostic Feature: Look for the N-Me singlet at ~2.32 ppm and the triplet at ~3.70 ppm (CH2-OH).[1] The integral ratio between these two (3:2) is a quick purity check.

13C NMR (100 MHz, CDCl3)

-

C-OH: ~60.5 ppm (Side chain terminal).

-

N-CH3: ~42.0 ppm.

-

C2 (Ring): ~64.0 ppm (Alpha to N).

-

C5 (Ring): ~56.0 ppm (Alpha to N).

-

C3 (Ring): ~35.0 - 38.0 ppm (Branching point).

-

Sidechain CH2: ~34.0 - 36.0 ppm.

-

C4 (Ring): ~28.0 - 30.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum confirms functional groups and is particularly useful for detecting water contamination or carbonyl impurities (from incomplete reduction).

-

O-H Stretch: 3300 – 3400 cm⁻¹ (Broad, strong). Indicates the alcohol.[3][2][4]

-

C-H Stretch (sp3): 2800 – 2950 cm⁻¹ . Multiple bands.

-

Bohlmann Bands: Weak bands ~2700–2800 cm⁻¹ may appear due to the N-CH3 lone pair interaction, characteristic of amines.

-

-

Fingerprint Region:

-

C-N Stretch: ~1050 – 1150 cm⁻¹ (Often overlaps with C-O).

-

C-O Stretch: ~1050 cm⁻¹ (Primary alcohol).

-

-

Absence of C=O: No strong band at 1700-1750 cm⁻¹ (confirms reduction of the precursor ester/acid).

Experimental Protocols

Protocol 1: NMR Sample Preparation

-

Safety: Wear nitrile gloves and safety glasses.

-

Mass: Weigh 10-15 mg of the oil into a clean vial.

-

Solvent: Add 0.6 mL of CDCl3 (containing 0.03% TMS).

-

Mixing: Vortex until fully dissolved (compound is highly soluble).

-

Acquisition: Transfer to a 5mm NMR tube. Acquire 1H (16 scans) and 13C (256-512 scans) spectra.

-

Note: If the OH peak is broad or obscuring signals, add 1 drop of D2O to exchange the proton (OH signal will disappear).

-

Protocol 2: GC-MS Analysis[1]

-

Dilution: Dilute the sample to 1 mg/mL in Methanol or Acetonitrile.

-

Column: HP-5MS or equivalent (non-polar, 30m x 0.25mm).

-

Method:

-

Injector: 250°C, Split 20:1.

-

Oven: 60°C (hold 2 min) → 20°C/min → 280°C (hold 5 min).

-

-

Detection: EI Source (70 eV), scan range 35-300 amu.

References

-

Chemical Identity & CAS: 2-(1-methylpyrrolidin-3-yl)ethanol.[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 21626280. Accessed Feb 2026.[5] [1]

-

Synthetic Precursor Data: 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride. Sigma-Aldrich Product Data.

-

Analogous Spectroscopic Data: 1-Methylpyrrolidine NMR & MS Data. NIST Chemistry WebBook, SRD 69.

-

General Pyrrolidine Synthesis: Synthesis of unique pyrrolidines for drug discovery. Enamine Ltd. Technical Library.

Sources

- 1. echemi.com [echemi.com]

- 2. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 3. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex | MDPI [mdpi.com]

- 4. 870063-62-0,4-(Aminomethyl)-3-fluoropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential applications of 1-Methylpyrrolidine-3-ethanol in medicinal chemistry

This guide details the technical profile, synthetic utility, and medicinal chemistry applications of 1-Methylpyrrolidine-3-ethanol , a specialized C3-functionalized heterocyclic scaffold.

Executive Summary & Chemical Profile

1-Methylpyrrolidine-3-ethanol (CAS: 36763-96-9) is a bifunctional heterocyclic building block characterized by a tertiary amine within a pyrrolidine ring and a primary alcohol tethered by a two-carbon ethyl chain at the C3 position.

Unlike its C2-substituted isomer (a common impurity in clemastine synthesis) or the C3-hydroxyl analog (a catalyst precursor), this molecule offers a unique 3D vector for drug design. The ethyl spacer provides rotational freedom, allowing the terminal hydroxyl group to act as a nucleophilic handle or a hydrogen-bond donor/acceptor at a specific distance from the basic nitrogen center.

Chemical Identity

| Property | Specification |

| IUPAC Name | 2-(1-methylpyrrolidin-3-yl)ethan-1-ol |

| CAS Number | 36763-96-9 |

| Molecular Formula | C |

| Molecular Weight | 129.20 g/mol |

| Chirality | Contains one chiral center at C3 (Available as racemate, ( |

| Basicity (pKa) | ~9.5 (Pyrrolidine nitrogen) |

| Solubility | Miscible in water, alcohols, DCM; soluble in THF.[1] |

Synthetic Utility & Divergent Functionalization

The primary value of 1-Methylpyrrolidine-3-ethanol lies in its ability to serve as a divergent intermediate . The alcohol handle can be transformed into various electrophiles or nucleophiles, enabling the attachment of the pyrrolidine "head group" to complex aromatic cores (e.g., for GPCR ligands or kinase inhibitors).

Core Synthetic Pathways

The following diagram illustrates the retrosynthetic origins of the scaffold and its forward transformation into key medicinal chemistry intermediates.

Figure 1: Divergent synthesis pathways from the 1-Methylpyrrolidine-3-ethanol core.

Medicinal Chemistry Applications

GPCR Ligand Design (Dopamine & Serotonin)

The 3-substituted pyrrolidine motif is a "privileged structure" in neurochemistry.[2] By extending the side chain to an ethanol group (vs. a simple methyl or hydroxyl), chemists can probe deeper binding pockets in G-Protein Coupled Receptors (GPCRs).

-

Mechanism: The basic nitrogen mimics the protonated amine of endogenous neurotransmitters (dopamine/serotonin), while the ethanol chain acts as a linker to an aromatic "tail" group that occupies hydrophobic pockets (e.g., in D2/D3 receptors).

-

Advantage: The C3-substitution creates a "kinked" topology distinct from linear alkyl amines, often improving selectivity between receptor subtypes (e.g., D2 vs. D4).

RNA Polymerase I Inhibitors

Recent research into anticancer agents (e.g., analogs of BMH-21 ) utilizes the pyrrolidine moiety to interact with DNA intercalation sites or specific enzyme pockets.

-

Application: The hydroxyl group of 1-Methylpyrrolidine-3-ethanol is converted to an amine (via mesylation/azidation/reduction) to form diamine side chains. These side chains are critical for solubility and electrostatic interaction with the phosphate backbone of nucleic acids or acidic residues in the RNA Pol I complex.

Solubilizing Tether

In kinase inhibitor discovery (e.g., CDK inhibitors), lipophilic aromatic cores often suffer from poor aqueous solubility.

-

Strategy: Appending 1-Methylpyrrolidine-3-ethanol via an ether linkage (using the alcohol) or an alkyl linkage (using the activated chloride) introduces a solubilizing basic amine. The 2-carbon spacer prevents steric clash between the bulky pyrrolidine ring and the primary pharmacophore.

Experimental Protocols

Protocol A: Conversion to the Alkyl Chloride (Activation)

This reaction converts the alcohol into a potent electrophile for coupling reactions. Warning: The product resembles a nitrogen mustard and may be a vesicant/alkylating agent. Handle with extreme caution.

-

Reagents: 1-Methylpyrrolidine-3-ethanol (1.0 eq), Thionyl Chloride (SOCl

, 1.5 eq), Dichloromethane (DCM, anhydrous). -

Procedure:

-

Dissolve the alcohol in anhydrous DCM under N

atmosphere. Cool to 0°C. -

Add SOCl

dropwise over 20 minutes. (Exothermic).[3][4] -

Allow to warm to Room Temperature (RT) and reflux for 2 hours.

-

Monitor: TLC (MeOH/DCM) or LCMS.

-

Workup: Evaporate volatiles under reduced pressure. The residue is typically the hydrochloride salt of the alkyl chloride.

-

Usage: Use immediately for nucleophilic displacement reactions (e.g., with phenols or amines).

-

Protocol B: Oxidation to Aldehyde (For Reductive Amination)

Used when the goal is to couple the scaffold to an amine via a C-N bond.

-

Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Et

N (5 eq), DCM. -

Procedure (Swern Oxidation):

-

Cool DCM solution of oxalyl chloride to -78°C. Add DMSO dropwise. Stir 15 min.

-

Add 1-Methylpyrrolidine-3-ethanol dropwise. Stir 30 min at -78°C.

-

Add Et

N. Warm to RT. -

Note: The resulting aldehyde is unstable; proceed immediately to the reductive amination step with the target amine and NaBH(OAc)

.

-

Structural Logic & Pharmacophore Mapping

The selection of the C3-ethanol isomer over the C2-ethanol isomer is a deliberate design choice in SAR (Structure-Activity Relationship) studies.

Figure 2: Pharmacophore mapping of the C3-substituted scaffold. The C3 position projects the side chain away from the nitrogen lone pair, reducing steric hindrance compared to C2 substitution.

Key Structural Advantages:

-

Reduced Steric Hindrance: C3 substitution is further from the bulky N-methyl group compared to C2 substitution, allowing for easier metabolic access and receptor fitting.

-

Chirality: The C3 carbon is a chiral center. Enantioselective synthesis using (

) or (

Safety & Stability

-

Handling: As a tertiary amine, the compound is basic and likely corrosive to skin/eyes.

-

Reactivity: The primary alcohol is stable, but the alkyl chloride derivative (generated in situ) is a potential alkylating agent (similar to nitrogen mustards) and must be handled in a fume hood with double gloving.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent N-oxide formation over long periods.

References

-

Chemical Identity & Properties: PubChem. 1-Methylpyrrolidine-3-ethanol (Compound). Link

-

Synthetic Methods (Chlorination): Leonard, M. S. Introductory Organic Reaction Mechanisms: Reaction of Alcohols with Thionyl Chloride. Link

-

Medicinal Chemistry (Pyrrolidine Scaffolds): Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH/PubMed. Link

-

RNA Pol I Inhibitors (Analogous Chemistry): Colis, L., et al. Design, Synthesis, and Structure-Activity Relationships of Pyridoquinazolinecarboxamides. J. Med. Chem. Link

-

Dopamine Ligands: Shaik, A. B., et al. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Link

Sources

Technical Guide: 1-Methylpyrrolidine-3-ethanol as a Chiral Building Block

Executive Summary

1-Methylpyrrolidine-3-ethanol (CAS: 36763-96-9) represents a critical, yet often underutilized, chiral scaffold in modern medicinal chemistry.[1] Unlike its ubiquitous 2-substituted counterpart (prolinol derivatives), the 3-substituted pyrrolidine offers a distinct spatial vector for substituent display, enabling unique binding geometries in G-protein coupled receptors (GPCRs) and kinase active sites.[1] This guide details the synthetic utility, pharmaceutical applications, and handling protocols for this moiety, specifically focusing on its role in developing high-affinity ligands for muscarinic and histamine receptors.

Part 1: Chemical Profile & Strategic Utility[1]

Structural Characteristics

The 1-methylpyrrolidine-3-ethanol moiety consists of a saturated five-membered nitrogen heterocycle with a hydroxyethyl side chain at the C3 position.[2]

| Property | Data |

| IUPAC Name | 2-(1-Methylpyrrolidin-3-yl)ethanol |

| Common Name | 1-Methylpyrrolidine-3-ethanol |

| CAS Number (Racemic) | 36763-96-9 |

| CAS Number (S-Isomer) | Derived from (S)-1-Methyl-3-pyrrolidineacetic acid (CAS 1353961-39-3) |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Boiling Point | ~95-100°C (at reduced pressure) |

| pKa (Conjugate Acid) | ~9.5 (Pyrrolidine nitrogen) |

The "Vector Argument": Why C3?

In drug design, the vector of the side chain determines the molecule's ability to probe specific pockets within a protein target.

-

C2-Substitution (Prolinol-like): Projects substituents adjacent to the nitrogen, often creating steric clash or inducing a "kinked" conformation.[1]

-

C3-Substitution (Target Scaffold): Projects the ethanol chain away from the core ring, allowing for a linear or extended reach. This is critical for bivalent ligands that must span a specific distance between an orthosteric binding site and an allosteric pocket (e.g., in Muscarinic M3 antagonists).

Part 2: Synthesis & Manufacturing Pathways

The synthesis of high-purity 1-methylpyrrolidine-3-ethanol typically proceeds via the reduction of carboxylic acid precursors. This approach allows for the introduction of chirality early in the sequence using asymmetric starting materials.

Core Synthesis Route (Reductive Strategy)

The most robust industrial route involves the reduction of Methyl 2-(1-methylpyrrolidin-3-yl)acetate .[1]

Enantioselective Considerations

To obtain the (S) or (R) enantiomer, two primary strategies are employed:

-

Chiral Pool Synthesis: Starting from L-Aspartic acid to generate the pyrrolidine ring with defined stereochemistry at C3.[1]

-

Classical Resolution: Crystallization of the racemic acetate intermediate using chiral acids (e.g., Dibenzoyl-L-tartaric acid) prior to the final reduction step.

Part 3: Pharmaceutical Applications[3][4][5][6][7][8]

Muscarinic Receptor Antagonists (Respiratory & Urology)

The 1-methylpyrrolidine-3-ethanol scaffold is a key pharmacophore in the development of Long-Acting Muscarinic Antagonists (LAMAs) .

-

Mechanism: The basic nitrogen binds to the conserved aspartate residue in the receptor, while the ethanol chain acts as a linker to attach lipophilic "blocking" groups (e.g., phenyl rings, esters).

-

Specific Utility: Research indicates that the 3-substituted linker provides the optimal distance for "dual-pharmacophore" drugs that bind to both the orthosteric and allosteric sites of the M3 receptor, improving residence time and reducing systemic side effects.

Histamine H3 Receptor Antagonists

In CNS drug discovery, the rigid pyrrolidine ring reduces the entropic cost of binding compared to flexible alkyl chains.

-

Application: The ethanol group serves as a handle for etherification. Derivatives where the hydroxyl group is converted to an ether (linking to a quinoline or benzofuran core) have shown nanomolar affinity for the H3 receptor, useful in treating cognitive disorders (Alzheimer's, ADHD).

Epigenetic Modulators (G9a Inhibitors)

Recent studies (e.g., J. Med. Chem.) have utilized this building block to synthesize Quinazoline-based inhibitors of G9a histone methyltransferase. The pyrrolidine nitrogen forms a critical hydrogen bond within the lysine binding channel, while the ethyl linker positions the quinazoline core for pi-stacking interactions.

Part 4: Experimental Protocols

Protocol: Reduction of Methyl (1-methylpyrrolidin-3-yl)acetate

This protocol describes the conversion of the ester precursor to the target alcohol.[1]

Reagents:

-

Methyl 2-(1-methylpyrrolidin-3-yl)acetate (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) (or LiBH4 for milder conditions)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium Sulfate (Na₂SO₄)

Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂). Add anhydrous THF.

-

Activation: Cool the THF to 0°C. Carefully add LiAlH₄ pellets/powder. Stir for 15 minutes to form a suspension.

-

Addition: Dissolve the starting ester in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via a pressure-equalizing addition funnel, maintaining the internal temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH₄OH 90:10:1) or LC-MS.[1]

-

Quenching (Fieser Method): Cool the reaction back to 0°C.

-

Add water (x mL per x g LiAlH₄).

-

Add 15% NaOH solution (x mL).

-

Add water (3x mL).

-

-

Isolation: Stir the quenched mixture vigorously until a white granular precipitate forms. Filter through a Celite pad.

-

Purification: Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting oil is typically >95% pure but can be distilled (vacuum) for higher purity.

Quality Control: Enantiomeric Purity Analysis

Because the 3-position is a chiral center, verifying optical purity is essential.

-

Derivatization: React the alcohol with Mosher's Acid Chloride ((R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride).

-

Analysis: Analyze the resulting ester via ¹⁹F-NMR . The diastereomeric esters will show distinct chemical shifts, allowing for the calculation of Enantiomeric Excess (ee).

References

-

Synthesis of Pyrrolidine Derivatives: European Patent Office. "Method for producing 1-methylpyrrolidin-3-ol and derivatives." EP3415499A1. Link

-

Muscarinic Antagonist Design: ResearchGate. "Balancing rigidity and flexibility: Optimised 4-(hexyloxy)benzoate antagonists with enhanced affinity and tuneable duration at muscarinic receptors." (2025). Link

-

G9a Inhibitor Development: National Institutes of Health (PMC). "Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships." Link

-

Chemical Data & Safety: PubChem. "2-[1-(2-Methylpropyl)pyrrolidin-3-yl]ethanol (Analogous Structure Data)." Link

-

Commercial Availability & CAS: VulcanChem. "1-Methylpyrrolidine-3-ethanol (36763-96-9) Product Data." Link

Sources

discovery and history of 1-Methylpyrrolidine-3-ethanol synthesis

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 1-Methylpyrrolidine-3-ethanol

Abstract

1-Methylpyrrolidine-3-ethanol, also known as 1-methyl-3-pyrrolidinol, is a pivotal structural motif and a key intermediate in the synthesis of a variety of pharmaceutical compounds, most notably novel anticholinergic drugs. Its deceptively simple structure belies a rich and evolving history of synthetic strategies, driven by the persistent need for more efficient, scalable, and cost-effective manufacturing processes. This guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 1-methylpyrrolidine-3-ethanol, targeted at researchers, chemists, and professionals in drug development. We will explore the causality behind key experimental choices, from early multi-step procedures to modern catalytic methods, offering field-proven insights into the chemical logic that has shaped its production.

Introduction: The Significance of the 1-Methylpyrrolidine-3-ethanol Core

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, and its substituted derivatives offer a versatile platform for drug design. 1-Methylpyrrolidine-3-ethanol, with its tertiary amine and secondary alcohol functionalities, serves as a critical building block. The nitrogen atom's basicity and the hydroxyl group's potential for further modification make it an ideal starting point for creating complex molecules with specific pharmacological activities. The evolution of its synthesis is a case study in the advancement of organic chemistry, reflecting a move from stoichiometric reagents and harsh conditions to catalytic, atom-economical, and industrially viable processes.

Foundational Synthetic Strategies: Building the Pyrrolidine Ring

The initial approaches to synthesizing 1-methylpyrrolidine-3-ethanol focused on constructing the heterocyclic ring from acyclic precursors. These foundational methods, while often laborious, established the fundamental chemical principles for accessing this important intermediate.

The Malic Acid Route: Cyclization and Reduction

One of the most prominent early methods involves a ring-closing reaction starting from malic acid and an aqueous solution of methylamine.[1] This approach is elegant in its use of readily available starting materials to construct the core structure.

-

Causality of Experimental Choice: Malic acid provides the four-carbon backbone required for the pyrrolidine ring, with its two carboxylic acid groups and a hydroxyl group offering handles for cyclization. Methylamine acts as the nitrogen source and provides the N-methyl group in a single step.

-

The Mechanism: The initial reaction forms a succinimide intermediate.[1] This intermediate is a solid, which is a significant advantage for large-scale production as it allows for easy isolation and purification through recrystallization, thereby improving the purity of the final product.[2] The subsequent and most critical step is the reduction of the succinimide. Historically, powerful and non-selective reducing agents like lithium aluminium hydride (LiAlH₄) were employed for this transformation.[1]

While effective, the use of LiAlH₄ presents significant challenges in terms of safety, cost, and handling on an industrial scale. This necessitated the exploration of milder and more selective reducing agents. Modern iterations of this method have evaluated reagents like sodium borohydride, potassium borohydride, and various borane complexes, which have been shown to significantly improve both the yield and purity of the final product.[1][2]

The Dichlorobutanol Route: Direct Cyclization

Another established historical route begins with 1,4-dichloro-2-butanol and reacts it with methylamine.[1][3] This method leverages the reactivity of the terminal halides to facilitate a direct intramolecular cyclization.

-

Causality of Experimental Choice: The 1,4-dichloro-2-butanol molecule is pre-configured with the necessary carbon skeleton and leaving groups (the chlorine atoms) for a double nucleophilic substitution by methylamine, leading directly to the formation of the pyrrolidine ring. The hydroxyl group at the 2-position becomes the desired 3-hydroxy substituent on the final ring.

-

Process and Challenges: The reaction is typically performed under pressure and at elevated temperatures to drive the cyclization to completion.[3] While this route is more direct than the malic acid method, it often requires high-pressure reactors and can suffer from side reactions, making purification challenging and impacting the overall yield.[2] Despite these drawbacks, one reported synthesis using this method achieved a respectable yield of 64.8% with a purity of 99.3%.[1][3]

Caption: Overview of major synthetic routes to 1-Methylpyrrolidine-3-ethanol.

The Industrial Revolution: Catalytic Reductive Amination

The quest for a truly efficient, scalable, and green synthesis led to the development of catalytic reductive amination. This approach represents the current state-of-the-art for industrial production and is a prime example of process optimization in pharmaceutical manufacturing.[4][5]

This strategy involves the reaction of pyrrolidin-3-ol with formaldehyde in the presence of hydrogen and a metal catalyst.[1][4]

-

Causality of Experimental Choice: This method is highly atom-economical. Pyrrolidin-3-ol already contains the complete pyrrolidine ring and the hydroxyl group in the correct position. The synthesis is reduced to simply adding the methyl group to the nitrogen atom. Formaldehyde serves as the most efficient and inexpensive source of a single carbon for the methylation step.

-

The Role of the Catalyst: The choice of the metal catalyst is paramount to the success of this reaction. For industrial-scale synthesis, palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are the preferred catalysts due to their high reactivity and efficiency.[1][4] The reaction proceeds through the formation of an iminium ion intermediate, which is then immediately reduced by the hydrogen on the catalyst surface. This "in-situ" reduction prevents side reactions and leads to high yields and purity.

-

Process Optimization: The process has been fine-tuned for industrial production, providing yields as high as 89% with purities exceeding 96%.[4][5] Reactions are typically conducted in a solvent like methanol under a hydrogen atmosphere at moderate temperatures (10-50 °C) and pressures (0.1-1.0 MPa), which are favorable conditions for large-scale manufacturing.[4]

Sources

- 1. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]

- 2. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]

- 3. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]

- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Toxicological Profile of 1-Methylpyrrolidine-3-ethanol

Executive Summary: A Read-Across Approach to a Data-Limited Compound

1-Methylpyrrolidine-3-ethanol (CAS No. 36763-96-9) is a substituted pyrrolidine derivative with potential applications in chemical synthesis and pharmaceutical development. As of this writing, a comprehensive, publicly available toxicological profile for this specific molecule is not established. This guide, therefore, adopts a scientifically rigorous "read-across" methodology. By examining the toxicological data of structurally analogous compounds, we can construct a predictive profile for 1-Methylpyrrolidine-3-ethanol. This approach is grounded in the principle that substances with similar chemical structures and functional groups are likely to exhibit comparable metabolic pathways and toxicological properties.

The primary analogues leveraged for this analysis include:

-

1-Methyl-3-pyrrolidinol: Shares the core N-methylpyrrolidine ring and a hydroxyl group at the 3-position.

-

N-Methyl-2-pyrrolidone (NMP): A well-studied pyrrolidone derivative, providing insight into the metabolism and systemic toxicity of the N-methylpyrrolidine moiety.[1]

-

Pyrrolidine: The foundational heterocyclic amine, offering baseline toxicity data for the core ring structure.[2][3]

-

Ethanol: Provides context for the potential effects of the ethanol side chain.

This document synthesizes available data to forecast potential hazards, outlines the requisite experimental workflows for definitive testing, and provides expert insight into the causal relationships between chemical structure and toxicological outcomes.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: 2-(1-methylpyrrolidin-3-yl)ethan-1-ol[4]

-

CAS Number: 36763-96-9[4]

-

Molecular Formula: C₇H₁₅NO[4]

-

Molecular Weight: 129.20 g/mol [4]

-

Structure:

Caption: Chemical structure of 1-Methylpyrrolidine-3-ethanol.

A comprehensive understanding of physicochemical properties (e.g., water solubility, logP, vapor pressure) is paramount as it governs the compound's absorption, distribution, metabolism, and excretion (ADME) profile. These parameters are critical inputs for designing relevant toxicological assays and predicting bioavailability.[5]

Predicted Metabolic Pathways and Toxicokinetics

The metabolism of 1-Methylpyrrolidine-3-ethanol is anticipated to proceed through pathways observed for its structural analogues, primarily NMP and other pyrrolidine alkaloids.[6][7][8] The metabolic fate is a crucial determinant of toxicity, as bioactivation can lead to reactive intermediates, while detoxification pathways can mitigate harmful effects.

Hypothesized Metabolic Activation:

-

N-demethylation: The N-methyl group is a likely target for cytochrome P450 (CYP) enzymes, leading to the formation of a secondary amine and formaldehyde.

-

Hydroxylation: The pyrrolidine ring can undergo hydroxylation, similar to the formation of 5-hydroxy-N-methyl-pyrrolidone (5-HNMP) from NMP.[1]

-

Oxidation of the Ethanol Side Chain: The primary alcohol group can be oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to an aldehyde and then a carboxylic acid, respectively.

These metabolic steps, particularly oxidation, can potentially generate reactive species capable of forming DNA adducts, a key mechanism of genotoxicity and carcinogenicity.[7][8]

Caption: Hypothesized metabolic pathway for 1-Methylpyrrolidine-3-ethanol.

Acute Toxicity Profile

Acute toxicity studies are foundational for hazard classification and for dose selection in subsequent, longer-term studies.[9][10][11] The assessment relies on data from structural analogues.

| Compound | Route | Species | LD50 | GHS Classification | Source |

| 1-Methylpyrrolidine | Oral | Rabbit | 280 mg/kg | Toxic if swallowed | [12] |

| Pyrrolidine | N/A | N/A | N/A | Irritant, potential nervous system effects and anemia at high concentrations | [2] |

Based on the LD50 of 1-methylpyrrolidine, it is reasonable to hypothesize that 1-Methylpyrrolidine-3-ethanol may also be harmful or toxic if swallowed. The ethanol side chain might slightly modulate this toxicity. Clinical signs observed in analogue studies, such as impaired general state, piloerection, and dyspnea, should be considered as potential outcomes in any future testing.[13]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is chosen for its scientific robustness and commitment to the 3Rs (Replacement, Reduction, and Refinement of animal use).[14][15]

-

Principle: A stepwise procedure using a small number of animals (typically 3) per step to classify a substance into a GHS toxicity category based on observed mortality.[9][15]

-

Animal Model: Wistar female rats are commonly used.[16] Animals are young, healthy adults (8-12 weeks old) and are acclimated for at least 5 days.[16][17]

-

Dosing: A starting dose (e.g., 300 mg/kg) is selected based on available information. The substance is administered orally via gavage to fasted animals.[13]

-

Procedure:

-

If mortality occurs in 2/3 or 3/3 animals, the test is stopped, and the substance is classified. The procedure is repeated at a lower dose to refine the classification.

-

If 0/3 or 1/3 animals die, the procedure is repeated with 3 more animals at a higher dose.

-

A limit test can be performed at 2000 mg/kg. If no mortality is observed, the substance is considered to have low acute toxicity.[14]

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS activity), and body weight changes for 14 days.[13][16]

-

Pathology: All animals (including those that die during the test) undergo a gross necropsy at the end of the observation period.[16]

Genotoxicity and Mutagenicity

Genotoxicity assessment is critical, as DNA damage can lead to carcinogenesis or heritable diseases.[18] A standard battery of in vitro tests is required to assess mutagenic potential.

-

Read-Across Insights: N-Nitrosopyrrolidine, a derivative of pyrrolidine, is a known carcinogen, highlighting the potential for the pyrrolidine ring to be involved in genotoxic processes.[19] The Ames test is a fundamental first screen for detecting point mutations caused by a chemical.[5][18][20][21] The in vitro micronucleus assay detects chromosomal damage (clastogenicity and aneugenicity).[22][23]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method for identifying compounds that can cause gene mutations.[5][21]

-

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test measures the ability of the substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino-acid-deficient medium.[21]

-

Methodology:

-

Strains: A minimum of five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism and detect pro-mutagens.[5]

-

Procedure: The test substance, bacterial culture, and S9 mix (if used) are combined and plated on minimal agar. After incubation for 48-72 hours, the number of revertant colonies is counted.

-

Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible, significant increase at one or more concentrations.

-

Caption: Workflow for the Ames Test (OECD 471).

Developmental and Reproductive Toxicity (DART)

The potential to cause adverse effects on reproduction and development is a critical regulatory endpoint.

-

Read-Across Insights: N-methyl-2-pyrrolidone (NMP) is classified as a reproductive toxicant, known to cause developmental toxicity and malformations in rats and rabbits, especially after oral administration.[1] Studies on N-ethyl-2-pyrrolidone (NEP) show similar developmental toxicity patterns.[1] The NOAEL for developmental toxicity of NEP in rats is 50 mg/kg/day.[1] This raises a significant concern for 1-Methylpyrrolidine-3-ethanol, as the N-methylpyrrolidine structure is a common feature.

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the effects of a substance on pregnant females and the developing embryo and fetus.[24][25][26][27]

-

Principle: The test substance is administered to pregnant animals during the period of major organogenesis. The dams are euthanized just before parturition, and the fetuses are examined for developmental abnormalities.[24][25][26]

-

Animal Model: Typically conducted in two species, a rodent (rat) and a non-rodent (rabbit).[25] At least 20 pregnant animals per dose group are required for rats.[28]

-

Dosing: At least three dose levels plus a control group are used. Dosing typically occurs from implantation to the day before Caesarean section.

-

Maternal Observations: Includes monitoring for clinical signs, body weight, and food consumption. A full necropsy is performed on all dams.

-

Fetal Examinations:

-

The uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

Fetuses are weighed and examined for external abnormalities.

-

Approximately half of the fetuses are examined for skeletal abnormalities (e.g., after staining with Alizarin Red S), and the other half are examined for visceral/soft tissue abnormalities.

-

-

Causality: It is crucial to distinguish direct embryotoxic/fetotoxic effects from effects that are secondary to maternal toxicity. A significant finding is developmental toxicity that occurs at doses not toxic to the mother.

Concluding Synthesis and Path Forward

While direct toxicological data for 1-Methylpyrrolidine-3-ethanol is currently unavailable, a read-across analysis from structurally similar compounds provides a robust framework for a preliminary hazard assessment.

Predicted Toxicological Profile Summary:

| Endpoint | Predicted Hazard | Basis for Prediction (Analogue Compounds) |

| Acute Oral Toxicity | Harmful or Toxic | 1-Methylpyrrolidine (LD50 = 280 mg/kg)[12] |

| Skin/Eye Irritation | Likely Irritant | Pyrrolidine is a known irritant[2] |

| Genotoxicity | Potential Concern | N-Nitrosopyrrolidine is a known carcinogen[19] |

| Developmental Toxicity | Significant Concern | NMP and NEP are known developmental toxicants[1] |

Expert Recommendation: Given the significant concerns, particularly regarding developmental and reproductive toxicity based on close structural analogues like NMP, a comprehensive testing program is essential before any widespread use of 1-Methylpyrrolidine-3-ethanol. The initial focus should be on a battery of in vitro genotoxicity assays and an acute oral toxicity study. If these results indicate a potential for significant toxicity, or if human exposure is anticipated, a prenatal developmental toxicity study (OECD 414) would be a critical next step. This structured, data-driven approach ensures both regulatory compliance and a thorough understanding of the compound's safety profile.

References

-

Wikipedia. Solanaceae. [Link]

-

Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. [Link]

-

Organisation for Economic Co-operation and Development (OECD). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

-

Cheeke, P.R. (1988). Toxicity and metabolism of pyrrolizidine alkaloids. Journal of Animal Science, 66(9), 2343-2350. [Link]

-

ResearchGate. Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

-

National Toxicology Program. OECD Test Guideline 423. [Link]

-

Xia, Q., et al. (2013). Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. Journal of Environmental Science and Health, Part C, 31(3), 243-265. [Link]

-

National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

-

National Toxicology Program. OECD Test Guideline 414. [Link]

-

Vivotecnia. Ames Test - Confirmatory test included - OECD 471. [Link]

-

National Center for Biotechnology Information. N-Nitrosopyrrolidine. PubChem Compound Summary for CID 13591. [Link]

-

National Toxicology Program. OECD Test Guideline 425. [Link]

-

ResearchGate. (PDF) Pyrrolizidine Alkaloids—Genotoxicity, Metabolism Enzymes, Metabolic Activation, and Mechanisms. [Link]

-

Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). [Link]

-

ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

-

Coen, M., et al. (2018). Global metabolic changes induced by plant-derived pyrrolizidine alkaloids following a human poisoning outbreak and in a mouse model. Toxicology Research, 7(4), 639-649. [Link]

-

Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test. [Link]

-

ResearchGate. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

ECETOC. Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. [Link]

-

Wills, J.W., et al. (2016). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 31(3), 257-266. [Link]

-

YouTube. OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]

-

Food and Agriculture Organization of the United Nations. Reproductive toxicity – developmental studies (teratogenicity) (two species). [Link]

-

ResearchGate. OECD Guidelines for the Testing of Chemicals. [Link]

-

IJARESM. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower. [Link]

-

SlideShare. OECD GUIDELINES.pptx. [Link]

-

Scantox. GLP OECD 471 Ames Test. [Link]

-

Inotiv. OECD 414: Prenatal development toxicity study. [Link]

-

ScienceDirect. 29 Developmental and reproductive toxicity evaluation under the European Union REACH regulations Anthony R. Scialli. [Link]

-

Organisation for Economic Co-operation and Development (OECD). OECD Guideline for the Testing of Chemicals 442C. [Link]

-

Scribd. OECD 423 - Acute Oral Toxicity Study: 6. Describe Details of Study Plan To Justify The Use of Animals. [Link]

-

StudyLib. FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001 Commission Regulation (EC) No 440/2008 US EPA OP. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nj.gov [nj.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. 1-Methylpyrrolidine-3-ethanol 97% | CAS: 36763-96-9 | AChemBlock [achemblock.com]

- 5. scantox.com [scantox.com]

- 6. Toxicity and metabolism of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower [ijaresm.com]

- 12. 1-Methylpyrrolidine | 120-94-5 [chemicalbook.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. youtube.com [youtube.com]

- 16. scribd.com [scribd.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 19. N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 21. enamine.net [enamine.net]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. ecetoc.org [ecetoc.org]

- 26. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 27. catalog.labcorp.com [catalog.labcorp.com]

- 28. scialliconsulting.com [scialliconsulting.com]

The Strategic Role of 1-Methylpyrrolidin-3-ol in the Synthesis of Novel Pharmaceutical Compounds: A Technical Guide

Executive Summary

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its conformational rigidity and stereochemical complexity, which allows for precise exploration of pharmacophore space.[1] This guide focuses on a pivotal building block within this class: 1-Methylpyrrolidin-3-ol (also known as N-methyl-3-pyrrolidinol or 3-hydroxy-1-methylpyrrolidine). While the query "1-Methylpyrrolidine-3-ethanol" was noted, the vast body of scientific literature points to the hydroxyl (-ol) derivative, not the hydroxyethyl (-ethanol) variant, as the key intermediate of significant interest in drug discovery. This document provides an in-depth analysis of the synthesis of 1-Methylpyrrolidin-3-ol and its critical role as a precursor in the development of novel compounds, particularly potent anticholinergic agents. We will delve into the causality behind synthetic strategies, provide validated experimental protocols, and illustrate the logical flow from this core intermediate to complex, biologically active molecules.

The 1-Methylpyrrolidin-3-ol Scaffold: Properties and Strategic Importance

1-Methylpyrrolidin-3-ol is a heterocyclic compound featuring a saturated five-membered nitrogen ring, a methyl group on the nitrogen, and a hydroxyl group at the 3-position.[2][3] This structure is of high strategic value to drug development professionals for several key reasons:

-

Dual Functionality : The tertiary amine acts as a base and a key interaction point for biological targets, while the secondary alcohol provides a reactive handle for subsequent chemical modifications.[4]

-

Chirality : The carbon atom bearing the hydroxyl group is a stereocenter. The synthesis of enantiomerically pure (R)- or (S)-1-Methylpyrrolidin-3-ol is crucial, as the stereochemistry often dictates the biological activity and selectivity of the final drug compound.[5]

-

Physicochemical Properties : The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (tertiary amine) within a compact structure influences its solubility and interaction with biological systems.[2]

These features make 1-Methylpyrrolidin-3-ol a versatile intermediate for creating libraries of compounds for screening and a foundational piece for designing drugs targeting a range of receptors.[6][7]

Table 1: Physicochemical Properties of 1-Methylpyrrolidin-3-ol

| Property | Value | Source(s) |

| CAS Number | 13220-33-2 | [8] |

| Molecular Formula | C5H11NO | [4] |

| Molecular Weight | 101.15 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | Approx. 192-194 °C | N/A |

| Solubility | Soluble in water and common organic solvents | [2] |

Synthesis of the Core Intermediate: 1-Methylpyrrolidin-3-ol

The industrial-scale synthesis of 1-Methylpyrrolidin-3-ol is critical for its application in drug manufacturing. Various methods exist, but a common and efficient pathway involves the reductive amination of a suitable precursor. One robust, patented method involves the N-methylation of 3-hydroxypyrrolidine via reductive amination using formaldehyde.[9][10]

The rationale for this approach is its high efficiency and the availability of the starting materials. Reductive amination is a well-established, high-yield reaction. The use of a metal catalyst like platinum or palladium on carbon ensures the efficient reduction of the intermediate iminium ion formed between 3-hydroxypyrrolidine and formaldehyde.[9]

Caption: Workflow for the industrial synthesis of 1-Methylpyrrolidin-3-ol.

Experimental Protocol: Synthesis of (3R)-1-Methylpyrrolidin-3-ol

This protocol is adapted from a validated industrial process.[10] The inclusion of a secondary amine in Step 3 is a critical, self-validating step designed to react with and neutralize any excess formaldehyde, simplifying purification and improving final product purity.

-

Charging the Reactor: In a suitable pressure reactor, charge (3R)-pyrrolidin-3-ol, a 37% aqueous formaldehyde solution (1.05 to 2.0 molar equivalents), methanol as the solvent, and a platinum-on-carbon catalyst.

-

Reaction Execution: Pressurize the reactor with hydrogen gas to 0.4-0.5 MPa. Maintain the temperature at approximately 20°C and stir the mixture. The reaction is typically complete within 3 to 7 hours. Monitor the disappearance of the starting material by gas chromatography (GC) to ensure completion.

-

Byproduct Quenching: After the initial reaction, add a secondary amine, such as diethylamine (approximately 0.5-1.0 molar equivalent relative to the excess formaldehyde), to the reaction mixture. Continue to stir under hydrogen pressure at 20°C for an additional 2 to 4 hours.

-

Catalyst Removal: Depressurize the reactor and filter the mixture to remove the platinum-on-carbon catalyst. Wash the catalyst with additional methanol to ensure complete recovery of the product.

-

Solvent Removal & Workup: Combine the filtrate and the methanol washings. Concentrate the solution under reduced pressure to remove the bulk of the solvent. Add toluene to the concentrate and concentrate again to azeotropically remove water.

-

Purification: Purify the resulting crude oil by distillation under reduced pressure to obtain the final, high-purity (3R)-1-Methylpyrrolidin-3-ol.

Table 2: Representative Synthesis Data for (3R)-1-Methylpyrrolidin-3-ol

| Parameter | Value | Source(s) |

| Starting Material | (3R)-pyrrolidin-3-ol | [10] |

| Key Reagents | Formaldehyde, H₂, Platinum on Carbon, Diethylamine | [9][10] |

| Solvent | Methanol, Toluene | [10] |

| Typical Yield | 86 - 93% | [10] |

| Achieved Purity (Post-Distillation) | >96.5% (up to 99.5%) | [10] |

Application in Novel Compound Synthesis: The Gateway to Anticholinergics

1-Methylpyrrolidin-3-ol is a key intermediate for the synthesis of novel anticholinergic drugs.[6] These drugs function by antagonizing the action of acetylcholine at muscarinic receptors, and they are used to treat a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.

The hydroxyl group of 1-Methylpyrrolidin-3-ol is the primary site for derivatization. A common and highly effective strategy is esterification , where the alcohol is reacted with a sterically hindered carboxylic acid to form an ester.[11] This ester moiety is often crucial for the molecule's binding affinity and selectivity to specific muscarinic receptor subtypes.

A prime example is the synthesis of glycopyrrolate analogues or other quaternary ammonium anticholinergics. The core reaction involves coupling the 1-methylpyrrolidin-3-ol with a carboxylic acid like α-cyclopentylmandelic acid.

Caption: Logical workflow from 1-Methylpyrrolidin-3-ol to a novel anticholinergic drug.

Experimental Protocol: Synthesis of a 1-Methylpyrrolidin-3-yl Ester

This is a generalized protocol for the esterification of 1-Methylpyrrolidin-3-ol with a carboxylic acid, a key step in forming an anticholinergic agent. The choice of coupling agent is critical; peptide coupling reagents like TBTU or COMU are effective for forming esters at room temperature, which is advantageous for preventing side reactions.[12]

-

Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the selected carboxylic acid (e.g., α-cyclopentylmandelic acid, 1.0 eq) and a peptide coupling reagent (e.g., TBTU, 1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add an organic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

-

Alcohol Addition: Slowly add a solution of 1-Methylpyrrolidin-3-ol (1.05 eq) in the same solvent to the activated acid mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired ester. The resulting ester can then be taken forward for subsequent reactions, such as N-quaternization, to produce the final active pharmaceutical ingredient (API).

Conclusion

1-Methylpyrrolidin-3-ol is a deceptively simple molecule that serves as a powerful and versatile intermediate in modern drug discovery. Its synthesis has been optimized for industrial-scale production, ensuring its availability as a reliable starting material. The strategic placement of its functional groups—the tertiary amine and the chiral secondary alcohol—provides medicinal chemists with a robust platform for generating novel compounds with precisely tuned pharmacological properties. The successful application of this building block in the synthesis of anticholinergic agents underscores its enduring importance and highlights the logic of leveraging well-designed core scaffolds to accelerate the development of new therapeutics.

References

- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

- CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

-

Synthesis of anticholinergic agents: N-methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate salts. PubMed. [Link]

-

METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office. [Link]

- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. guidechem.com [guidechem.com]

- 3. vivanls.com [vivanls.com]

- 4. Buy 1-Methyl-3-pyrrolidinol (EVT-293958) | 13220-33-2 [evitachem.com]

- 5. (R)-(-)-1-甲基-3-吡咯烷醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. Synthesis of anticholinergic agents: N-methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. organic-chemistry.org [organic-chemistry.org]

Methodological & Application

protocol for the purification of 1-Methylpyrrolidine-3-ethanol by distillation

Application Note: Purification of 1-Methylpyrrolidine-3-ethanol by Vacuum Distillation

Abstract This application note details the protocol for the purification of 1-Methylpyrrolidine-3-ethanol (CAS 36763-96-9), a critical intermediate in the synthesis of pharmaceutical anticholinergics and fine chemicals. Due to its high boiling point at atmospheric pressure and susceptibility to oxidation, this protocol utilizes vacuum distillation (reduced pressure rectification) to ensure high purity (>98%) while minimizing thermal degradation. The procedure emphasizes rigorous exclusion of moisture and oxygen.[1]

Introduction & Compound Properties

1-Methylpyrrolidine-3-ethanol (also known as 2-(1-methylpyrrolidin-3-yl)ethanol) is a bifunctional building block containing a tertiary amine and a primary alcohol. These functional groups render the compound hygroscopic and sensitive to oxidation (N-oxide formation) upon prolonged exposure to air at elevated temperatures.

Table 1: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| CAS Number | 36763-96-9 | |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| Boiling Point (Lit.) | 82 °C @ 4 Torr (mmHg) | High vacuum required [1] |

| Density | ~0.96 g/mL | |

| Appearance | Colorless to light yellow liquid | Darkens upon oxidation |

| Solubility | Miscible with water, ethanol, THF | Hygroscopic |

Key Purification Challenges:

-

Thermal Instability: Prolonged heating above 150°C can lead to dehydration or polymerization.

-

Azeotropes: May form azeotropes with water or synthesis solvents (e.g., Toluene, THF).

-

Bumping: The viscosity and hydrogen-bonding nature of amino-alcohols often cause violent bumping under vacuum.

Pre-Distillation Assessment

Before initiating distillation, characterize the crude material to define the purification strategy.

-

GC-MS Analysis: Identify volatile impurities (solvents, starting materials). If solvent content >10%, perform a "stripping" run (rotary evaporation) first.

-

Karl Fischer Titration: If water content is >1.0%, the material should be dried over KOH pellets or CaH₂ for 12 hours prior to distillation to prevent steam distillation effects that ruin separation efficiency.

-

Visual Inspection: If the crude is dark brown/black, consider a short-path "flash" distillation to remove tarry residues before the fractional distillation.

Equipment Configuration

Vacuum System: A high-vacuum line capable of stable operation at 1–5 Torr is required. A dual-stage rotary vane pump with a liquid nitrogen cold trap is recommended to protect the pump from amine vapors.

Distillation Assembly:

-

Flask: Round-bottom flask (2-neck) with a magnetic stir bar (egg-shaped for viscosity). Fill to max 60% capacity.

-

Column: 15–20 cm Vigreux column. (Packed columns are avoided due to high holdup and pressure drop).

-

Head: Short-path distillation head with a thermometer adapter.

-

Condenser: Liebig condenser cooled to 5–10°C.

-

Receiver: Multi-fraction "cow" receiver or rotatable fraction collector to allow switching fractions without breaking vacuum.

Detailed Purification Protocol

Phase 1: System Preparation

-

Inerting: Assemble the glassware and flame-dry under vacuum. Backfill with dry Nitrogen or Argon. Repeat 3 times.

-

Charging: Transfer the crude 1-Methylpyrrolidine-3-ethanol into the boiling flask under a counter-flow of inert gas.

-

Insulation: Wrap the Vigreux column and distillation head with aluminum foil or glass wool to minimize heat loss and prevent premature condensation.

Phase 2: Degassing and Solvent Stripping

-

Start stirring at a moderate speed (300–400 RPM).

-

Slowly apply vacuum. Do not apply heat yet.

-

Observe for foaming (dissolved gases/solvents). Adjust the vacuum valve to maintain control.

-

Once the pressure stabilizes at <10 Torr without foaming, begin heating the oil bath.

Phase 3: Fractionation

Target Pressure: 4 Torr

| Fraction | Bath Temp (°C) | Vapor Temp (°C) | Description/Action |

| 1. Fore-run | 60–90°C | < 75°C | Discard. Contains residual solvents (THF, Toluene) and lower boiling impurities. |

| 2. Transition | 90–105°C | 75–80°C | Keep Separate. Purity rises rapidly here. Can be recycled in future batches. |

| 3. Main Cut | 105–115°C | 81–83°C | Collect Product. Clear, colorless liquid. Monitor refractive index or GC if possible. |

| 4. Tail | >120°C | >85°C | Stop. Vapor temp drops or colored fumes appear. Stop heating immediately. |

Critical Note: If the pressure fluctuates, the boiling point will shift. Use a nomograph to correlate observed BP with pressure. For example, at 10 Torr, the BP will rise to approximately 95–100°C.

Phase 4: Shutdown & Storage

-

Remove the oil bath and let the flask cool to <50°C under vacuum.

-

Backfill the system with dry Argon (not air) to prevent oxidation.

-

Transfer the Main Cut immediately to an amber glass bottle with a Teflon-lined cap.

-

Storage: Store at 2–8°C under inert atmosphere.

Troubleshooting Guide

-

Problem: "Bumping" (Uncontrolled boiling)

-

Cause: Superheating due to high viscosity/hydrogen bonding.

-

Solution: Use a larger stir bar or a capillary bleed tube introducing a tiny stream of Argon bubbles.

-

-

Problem: Product is colored (Yellow)

-

Cause: Oxidation or entrainment of pot residue.

-

Solution: The distillation was likely run too fast (entrainment) or the vacuum was insufficient (thermal degradation). Re-distill the main fraction.

-

-

Problem: Vapor temperature fluctuates

-

Cause: Reflux ratio is too low or pressure is unstable.

-

Solution: Increase insulation on the column and ensure the vacuum pump oil is clean.

-

Process Workflow Diagram

Caption: Logical workflow for the purification of 1-Methylpyrrolidine-3-ethanol, including decision gates for pre-treatment.

References

-

European Patent Office. (2018).[2] Method for Producing 1-Methylpyrrolidin-3-ol (Related Amino-Alcohol Distillation Protocols). EP 3415499 A1. Retrieved January 30, 2026, from [Link]

Sources

Application Note: HPLC Analysis of 1-Methylpyrrolidine-3-ethanol Purity

Executive Summary

1-Methylpyrrolidine-3-ethanol (CAS: 36763-96-9) is a tertiary amine building block frequently used in the synthesis of antihistamines (e.g., clemastine) and anticholinergic agents.[1][2] Its analysis presents two significant chromatographic challenges: lack of a strong UV chromophore and high basicity (pKa ≈ 10.2).[2]

Standard Reversed-Phase (RP) methods often fail due to poor retention of the polar amine or severe peak tailing caused by silanol interactions.[1][2] Furthermore, the absence of conjugated double bonds renders standard UV detection (254 nm) useless.

This guide details a High-pH Reversed-Phase protocol using Charged Aerosol Detection (CAD) or Low-Wavelength UV as the primary methodology.[1][2] This approach suppresses silanol ionization, ensures amine deprotonation for better retention, and maximizes sensitivity.

Physicochemical Context & Method Strategy

Understanding the analyte's behavior is the prerequisite for robust method development.[2]

| Property | Value / Characteristic | Impact on HPLC Method |

| Structure | Tertiary Amine, Primary Alcohol | Basic and Polar.[1][2] |

| pKa | ~10.2 (Amine) | Positively charged at pH < 8; Neutral at pH > 11.[1][2] |

| UV Absorbance | Negligible > 220 nm | Requires UV < 210 nm, CAD, ELSD, or RI. |

| Solubility | High in Water, MeOH | Compatible with RP and HILIC modes. |

The "High-pH" Strategy

Traditional low-pH methods (pH 2.[1][2]5) protonate the amine (

Method Development Decision Tree

The following logic gate determines the optimal detection and separation mode based on your available instrumentation.

Figure 1: Decision matrix for selecting the appropriate detection technique based on laboratory capabilities.

Protocol A: High-pH RP-HPLC (Recommended)[1][2]

This method utilizes a hybrid-silica column capable of withstanding pH 12, allowing the amine to be analyzed in its neutral state.

Chromatographic Conditions[2][3][4][5][6][7]

| Parameter | Specification | Rationale |

| Column | Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 or 5 µm) | Hybrid particles are essential for stability at pH 10+.[1][2] Standard silica will dissolve.[2] |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide | High pH ensures the amine is neutral (retained) and silanols are suppressed. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier.[1][2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |

| Column Temp | 35°C | Improves mass transfer and peak shape.[1][2] |

| Detection | Primary: CAD (Nebulizer 35°C) Secondary: UV at 205 nm | CAD detects all non-volatiles uniformly.[1][2] UV at 205 nm detects the amine end-absorption.[1][2] |

| Injection Vol | 5 - 10 µL | Keep low to prevent solvent effects.[1][2] |

Gradient Program[2]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 95 | 5 | Return to Initial |

| 20.0 | 95 | 5 | Re-equilibration |

Sample Preparation[2]

-

Diluent: 50:50 Water:Acetonitrile (pH 10 buffer is optional in diluent but recommended if peak splitting occurs).[2]

-

Concentration: Prepare a 1.0 mg/mL solution of the sample.

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.[2] Note: Do not use cellulose acetate as it may degrade at high pH.

Protocol B: Low-pH Ion-Suppression (Alternative)[1][2]

If a high-pH stable column is unavailable, this traditional method uses acidic phosphate buffer.[1][2] Note that retention will be lower, and system suitability is critical to ensure peak symmetry.

Chromatographic Conditions[2][3][4][5][6][7]

-

Column: Agilent Zorbax SB-C18 or equivalent "Base-Deactivated" column.[1][2]

-

Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5).

-

Mobile Phase B: Acetonitrile.[2]

-

Detection: UV at 205 nm.[2]

-

Critical Note: At 205 nm, phosphate buffer is transparent, but organic solvents (like THF) and some additives absorb. Use high-purity Acetonitrile.[1][2]

Analytical Workflow & Data Processing

The following diagram outlines the critical path from sample weighing to purity calculation, highlighting the self-validating steps.

Figure 2: Analytical workflow ensuring data integrity through a System Suitability checkpoint.

Validation & Troubleshooting

System Suitability Criteria (Self-Validating System)

Before analyzing unknown samples, the system must pass these criteria using a standard solution:

-

Tailing Factor (

): NMT 1.5 (Critical for amines). -

Theoretical Plates (

): > 5,000. -

Precision: %RSD of peak area < 2.0% (n=5 injections).

-

Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Residual silanol interactions.[1][2] | Method A: Increase buffer pH to 11.0. Method B: Add 5 mM Triethylamine (TEA) to Mobile Phase A as a silanol blocker.[2] |

| No Peaks (UV) | Detection wavelength too high. | Ensure detector is set to 205 nm.[2] Verify reference wavelength is "Off" (on DAD).[2] |

| Baseline Drift | UV absorption of gradient.[1][2] | Ensure Mobile Phase A and B have matched absorbance at 205 nm (balance with trace acetone if necessary, though rarely recommended). |

| Ghost Peaks | Contaminated Mobile Phase.[1][2] | Use fresh Milli-Q water.[1][2] Phosphate buffers promote microbial growth; replace daily.[2] |

References

-

Dolan, J. W. (2006).[2] HPLC of Basic Compounds. LCGC North America.[2] Retrieved from [1][2]

-

McCalley, D. V. (2010).[2] Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A.

-

Waters Corporation. (2021).[2] XBridge BEH C18 Columns Care & Use Manual. [1][2]

-

Thermo Fisher Scientific. (2018).[2] Charged Aerosol Detection for Non-Chromophoric Compounds.

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method according to ICH Q2(R1) guidelines before applying it to GMP release testing.

Sources

Chiral Synthesis of (R)- and (S)-1-Methyl-3-pyrrolidinol: An Application and Protocol Guide

Abstract

This comprehensive guide details the strategic approaches and step-by-step protocols for the asymmetric synthesis of both (R)-1-Methyl-3-pyrrolidinol and (S)-1-Methyl-3-pyrrolidinol. These chiral pyrrolidinol scaffolds are pivotal building blocks in medicinal chemistry and drug development, frequently incorporated into a variety of biologically active molecules.[1][2] This document provides a robust framework for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles, practical considerations for achieving high enantiomeric purity, and detailed experimental procedures.

Introduction: The Significance of Chiral 1-Methyl-3-pyrrolidinol Enantiomers

The pyrrolidine ring is a fundamental structural motif found in numerous natural products and pharmaceuticals.[3][4] The stereochemistry of substituents on this ring profoundly influences biological activity. (R)- and (S)-1-Methyl-3-pyrrolidinol are highly valued chiral intermediates due to their utility in constructing more complex molecular architectures.[2] For instance, (R)-(-)-1-Methyl-3-pyrrolidinol serves as a reactant in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which are potent DNA methyltransferase inhibitors.[5] The ability to selectively synthesize each enantiomer is therefore of paramount importance in the development of stereochemically pure active pharmaceutical ingredients (APIs).

The core challenge in synthesizing these compounds lies in controlling the stereochemistry at the C3 position of the pyrrolidine ring. This guide will explore established methodologies that leverage both chiral pool starting materials and catalytic asymmetric transformations to achieve this goal with high fidelity.

Strategic Pathways to Enantiopure 1-Methyl-3-pyrrolidinol

The synthesis of enantiomerically pure (R)- and (S)-1-Methyl-3-pyrrolidinol can be broadly approached via two main strategies:

-

Chiral Pool Synthesis: This classic and often robust approach utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids or malic acid. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

-

Asymmetric Catalysis: This modern approach involves the use of a chiral catalyst to induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product. This method can be highly efficient and atom-economical.[6]

This guide will focus on a well-established and scalable chiral pool approach starting from the enantiomers of malic acid. This method offers a clear and reliable pathway to both the (R) and (S) products.

Synthesis of (R)- and (S)-1-Methyl-3-pyrrolidinol from Malic Acid

This synthetic route leverages the C2 stereocenter of either (R)- or (S)-malic acid to establish the C3 stereocenter of the target pyrrolidinol. The overall transformation involves the formation of a cyclic imide, followed by a reduction.

Synthetic Workflow Overview

The synthesis proceeds in two main stages:

-

Ring Closure/Imide Formation: Reaction of the chosen enantiomer of malic acid with an aqueous solution of methylamine to form the corresponding N-methyl-3-hydroxysuccinimide intermediate.

-

Reduction: Reduction of the cyclic imide to the desired 1-methyl-3-pyrrolidinol.

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-N-Methyl-3-hydroxysuccinimide

Causality: This step involves a condensation reaction between (R)-malic acid and methylamine to form the cyclic imide. Heating is crucial to drive the reaction forward by removing water. The choice of a high-boiling point solvent like xylene or toluene allows for efficient azeotropic removal of water.[7][8]

Materials:

-

(R)-Malic acid

-

40% Aqueous methylamine solution

-

Toluene (or Xylene)

-

Methanol (for recrystallization)

Equipment:

-

Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and filtration

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (R)-malic acid (e.g., 60.0 g) and toluene (e.g., 420.0 g).[7]

-

With stirring, slowly add 40% aqueous methylamine solution (e.g., 41.6 g) to the flask at room temperature (maintain temperature below 20°C).[8]

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for approximately 18 hours or until no more water is collected.[7]

-